Dynorphin A(1-10) Dynorphin A(1-10)
Brand Name: Vulcanchem
CAS No.:
VCID: VC18519778
InChI: InChI=1S/C57H91N19O12/c1-5-33(4)46(52(85)73-40(17-11-25-67-57(63)64)53(86)76-26-12-18-43(76)54(87)88)75-49(82)39(16-10-24-66-56(61)62)71-48(81)38(15-9-23-65-55(59)60)72-50(83)41(27-32(2)3)74-51(84)42(29-34-13-7-6-8-14-34)70-45(79)31-68-44(78)30-69-47(80)37(58)28-35-19-21-36(77)22-20-35/h6-8,13-14,19-22,32-33,37-43,46,77H,5,9-12,15-18,23-31,58H2,1-4H3,(H,68,78)(H,69,80)(H,70,79)(H,71,81)(H,72,83)(H,73,85)(H,74,84)(H,75,82)(H,87,88)(H4,59,60,65)(H4,61,62,66)(H4,63,64,67)/t33-,37-,38-,39-,40-,41-,42-,43-,46-/m0/s1
SMILES:
Molecular Formula: C57H91N19O12
Molecular Weight: 1234.5 g/mol

Dynorphin A(1-10)

CAS No.:

Cat. No.: VC18519778

Molecular Formula: C57H91N19O12

Molecular Weight: 1234.5 g/mol

* For research use only. Not for human or veterinary use.

Dynorphin A(1-10) -

Specification

Molecular Formula C57H91N19O12
Molecular Weight 1234.5 g/mol
IUPAC Name (2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxylic acid
Standard InChI InChI=1S/C57H91N19O12/c1-5-33(4)46(52(85)73-40(17-11-25-67-57(63)64)53(86)76-26-12-18-43(76)54(87)88)75-49(82)39(16-10-24-66-56(61)62)71-48(81)38(15-9-23-65-55(59)60)72-50(83)41(27-32(2)3)74-51(84)42(29-34-13-7-6-8-14-34)70-45(79)31-68-44(78)30-69-47(80)37(58)28-35-19-21-36(77)22-20-35/h6-8,13-14,19-22,32-33,37-43,46,77H,5,9-12,15-18,23-31,58H2,1-4H3,(H,68,78)(H,69,80)(H,70,79)(H,71,81)(H,72,83)(H,73,85)(H,74,84)(H,75,82)(H,87,88)(H4,59,60,65)(H4,61,62,66)(H4,63,64,67)/t33-,37-,38-,39-,40-,41-,42-,43-,46-/m0/s1
Standard InChI Key XPAZYWMYTUESNI-RAMXHLMLSA-N
Isomeric SMILES CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)N
Canonical SMILES CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N

Introduction

Chemical Structure and Physicochemical Properties

Dynorphin A(1-10) consists of the first ten amino acids of dynorphin A (Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Ile-Arg-Pro) and retains significant bioactivity despite its shortened sequence . Its molecular formula is C59H95N19O14\text{C}_{59}\text{H}_{95}\text{N}_{19}\text{O}_{14}, with a molecular weight of 1294.53 g/mol . The peptide’s acetate salt form enhances solubility in aqueous solutions (e.g., dimethyl sulfoxide), making it suitable for in vitro assays . Key structural features include:

  • N-terminal tyrosine residue: Critical for opioid receptor binding.

  • Basic arginine residues: Facilitate interactions with NMDA receptor subunits.

  • C-terminal proline: Influences conformational stability and receptor selectivity .

Table 1: Physicochemical Properties of Dynorphin A(1-10)

PropertyValueSource
Molecular Weight1294.53 g/mol
SolubilitySoluble in DMSO
Storage Conditions-20°C (dry powder)
IC₅₀ for NMDA Blockade42.0 μM

Pharmacological Targets and Mechanisms

κ-Opioid Receptor Activation

Dynorphin A(1-10) binds selectively to KORs, with studies demonstrating high affinity (Ki<0.05nMK_i < 0.05 \, \text{nM}) and selectivity ratios exceeding 200:1 (κ/μ receptors) . Molecular simulations reveal that its N-terminal tyrosine interacts with extracellular loop 2 (ECL2) of KORs, inducing conformational changes required for receptor activation . Modifications such as N-terminal alkylation (e.g., cyclopropylmethyl or CPM groups) enhance κ-receptor selectivity while reducing μ-opioid receptor cross-reactivity .

NMDA Receptor Antagonism

Beyond opioid activity, Dynorphin A(1-10) non-competitively blocks NMDA receptors in a voltage-independent manner. In rat trigeminal neurons, it suppresses NMDA-activated currents with an IC₅₀ of 42.0 μM, a mechanism independent of membrane potential . This dual receptor modulation suggests a role in mitigating excitotoxicity and neuropathic pain.

Structure-Activity Relationships (SAR)

N-Terminal Modifications

Alkylation of the N-terminal tyrosine significantly impacts efficacy and selectivity:

  • N-Monoalkylation: Derivatives like NN-CPM-[d-Pro¹⁰]Dyn A(1-11) exhibit potent KOR agonism (ED₅₀ = 1.1 μg/mouse in antinociceptive assays) .

  • N,N-Dialkylation: Introducing two alkyl groups (e.g., diallyl or dibenzyl) reduces KOR affinity (Ki=0.19nMK_i = 0.19 \, \text{nM}) but confers partial antagonist activity in guinea pig ileum assays .

Table 2: Impact of N-Terminal Modifications on KOR Activity

ModificationKOR Affinity (KiK_i)Selectivity (κ/μ)Efficacy
NN-Monoalkyl<0.05 nM>200Full Agonist
N,NN,N-Dialkyl0.19 nM~50Partial Antagonist

C-Terminal Truncation

Removing residues beyond position 10 (e.g., Dynorphin A(1-13)) reduces NMDA receptor blockade potency by 160-fold, highlighting the importance of the full decapeptide sequence for glutamatergic interactions .

In Vitro and In Vivo Pharmacological Profiles

In Vitro Assays

  • Guinea Pig Ileum (GPI): Dynorphin A(1-10) exhibits moderate agonist activity (IC₅₀ = 0.3–4.0 nM), with efficacy dependent on N-terminal substituents .

  • NMDA Receptor Blockade: Voltage-clamp recordings show consistent inhibition of NMDA currents across membrane potentials (-80 to +60 mV) .

In Vivo Effects

  • Antinociception: The NN-CPM analog demonstrates potent analgesia (ED₅₀ = 1.1 μg/mouse) in the phenylquinone abdominal stretching assay .

  • Morphine Interactions: Dynorphin A(1-10)amide potentiates morphine analgesia in opioid-tolerant mice, reducing morphine’s ED₅₀ from 43.0 to 17.0 μg .

Therapeutic Implications and Challenges

Neurological Disorders

NMDA receptor blockade could mitigate excitotoxicity in stroke or traumatic brain injury, though high IC₅₀ values (42.0 μM) may limit clinical utility without pharmacokinetic optimization .

Comparative Analysis with Dynorphin Fragments

Dynorphin A(1-13)

The longer fragment shows 160-fold greater NMDA receptor affinity but similar voltage-independent blockade, suggesting truncated peptides retain mechanistic fidelity .

Dynorphin A(1-10)amide

Amidation enhances potency in mouse vas deferens assays (IC₅₀ = 0.3 nM vs. 4.0 nM for Dyn A(1-13)) and selectively modulates morphine efficacy in tolerant animals .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator